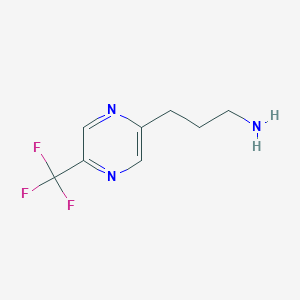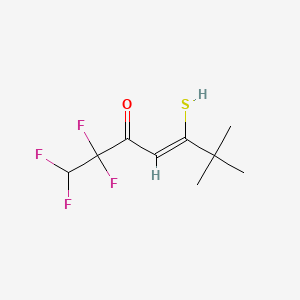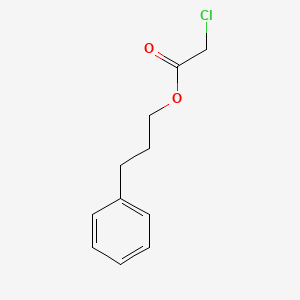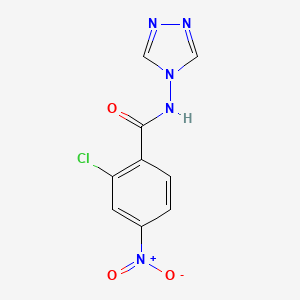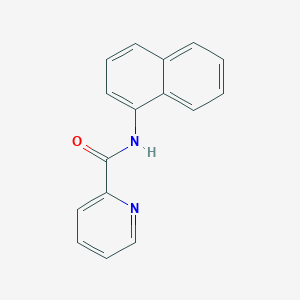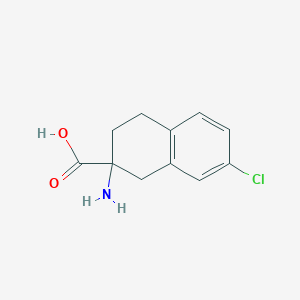
4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is widely used as a pesticide in agriculture and horticulture due to its effectiveness in controlling pests.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate involves the reaction of 3,5-dimethyl-4-(methylsulfanyl)phenol with methyl isocyanate under controlled conditions. The reaction typically occurs in the presence of a catalyst and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted carbamates.
Wissenschaftliche Forschungsanwendungen
4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on various biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Investigated for potential therapeutic applications due to its enzyme inhibition properties.
Industry: Widely used as a pesticide in agriculture and horticulture to control pests.
Wirkmechanismus
The primary mechanism of action of 4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately causing their death . The molecular targets include the active site of acetylcholinesterase, where the carbamate group forms a covalent bond with the serine residue .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbaryl: Another carbamate pesticide with a similar mechanism of action but different chemical structure.
Aldicarb: A more toxic carbamate pesticide used in agriculture.
Propoxur: A carbamate pesticide with a broader spectrum of activity.
Uniqueness
4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate is unique due to its specific structure, which provides a balance between efficacy and safety. Its methylthio group enhances its lipophilicity, allowing better penetration into pests, while its carbamate group ensures effective enzyme inhibition .
Eigenschaften
CAS-Nummer |
2410-09-5 |
|---|---|
Molekularformel |
C13H17NO3S |
Molekulargewicht |
267.35 g/mol |
IUPAC-Name |
(3,5-dimethyl-4-methylsulfanylphenyl) N-(2-oxopropyl)carbamate |
InChI |
InChI=1S/C13H17NO3S/c1-8-5-11(6-9(2)12(8)18-4)17-13(16)14-7-10(3)15/h5-6H,7H2,1-4H3,(H,14,16) |
InChI-Schlüssel |
CCJQRCGJRGCHNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1SC)C)OC(=O)NCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


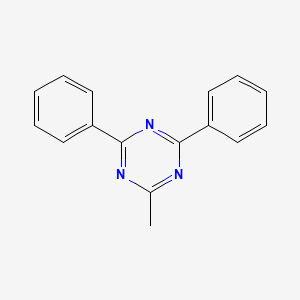

![4,4-dimethyl-8-phenyl-15-sulfanylidene-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraen-13-one](/img/structure/B14162392.png)

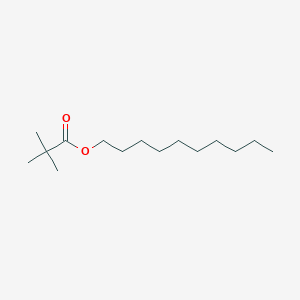
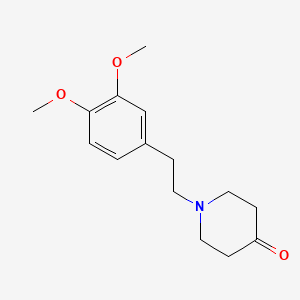
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162419.png)
![3-Imino-5,7-dimethyl-4a,7a-diphenyloctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one](/img/structure/B14162427.png)
